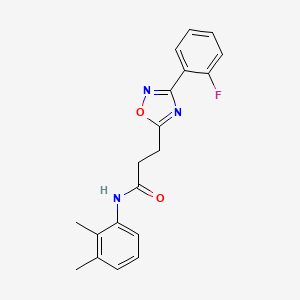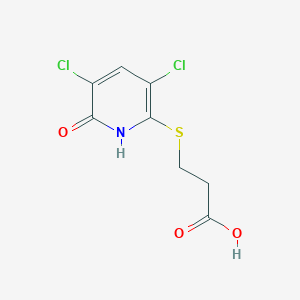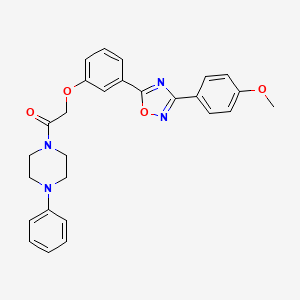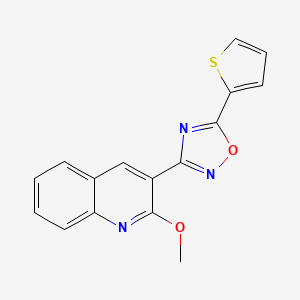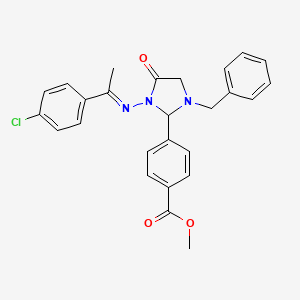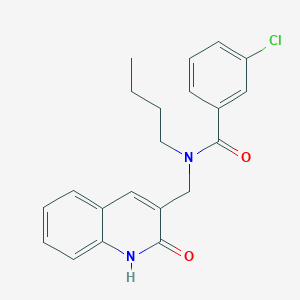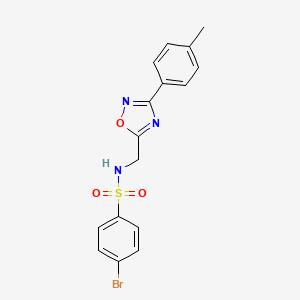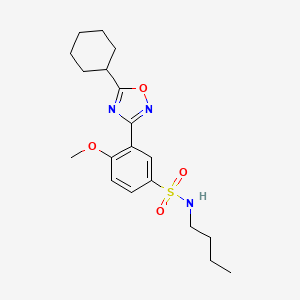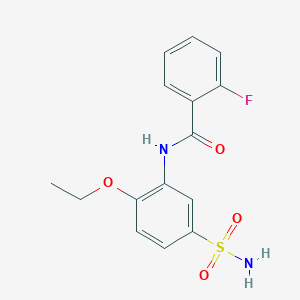
N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide, also known as E7820, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various cancers. This molecule has been the subject of extensive scientific research due to its unique chemical structure and promising biological activity.
Wirkmechanismus
N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide exerts its anti-cancer effects through several mechanisms of action. It inhibits the activity of several enzymes involved in angiogenesis, including fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR). In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce tumor growth and metastasis in animal models of cancer. It has also been shown to decrease the density of blood vessels in tumors, indicating its anti-angiogenic activity. In addition, this compound has been shown to decrease the expression of several proteins involved in cancer cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide in lab experiments is its specificity for FGFR and VEGFR, which are important targets in cancer therapy. However, its potency may vary depending on the type of cancer cell line being studied. In addition, this compound may have off-target effects on other enzymes and proteins, which could affect the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and angiogenesis. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, further studies are needed to determine the optimal dosing and administration schedule for this compound in humans.
Synthesemethoden
The synthesis of N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide involves several steps, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 2-ethoxy-5-aminosulfonic acid to form the key intermediate, this compound. The final product is obtained through purification and isolation of the intermediate compound.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This makes it a promising candidate for the treatment of solid tumors.
Eigenschaften
IUPAC Name |
N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-2-22-14-8-7-10(23(17,20)21)9-13(14)18-15(19)11-5-3-4-6-12(11)16/h3-9H,2H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZLSILQWXXTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


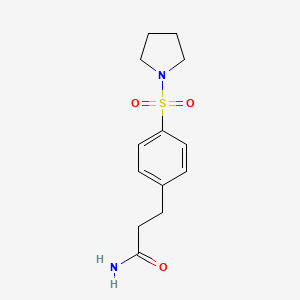
![3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B7704308.png)
